Monodisperse PEG3 Spacer: Defined 3.5 Å Contour Length Increment for Ternary Complex Tuning
Propargyl-PEG3-methyl ester possesses exactly three ethylene oxide (-CH₂-CH₂-O-) repeat units, each adding approximately 3.5 Å to the linker's contour length [1]. This defined, predictable length increment enables systematic optimization of ternary complex geometry in PROTAC development. In contrast, substituting a PEG2 linker shortens the reach, while a PEG4 linker extends the end-to-end distance by an additional ~3.5 Å, which can shift the conformational ensemble and alter degradation efficiency [2].
| Evidence Dimension | Contour length increment per ethylene oxide unit |
|---|---|
| Target Compound Data | 3 units of -CH₂-CH₂-O-; contour length increment ≈ 10.5 Å |
| Comparator Or Baseline | PEG2 (2 units, ≈7 Å increment) and PEG4 (4 units, ≈14 Å increment) analogs |
| Quantified Difference | Target compound provides 1.5× the PEG2 increment and 0.75× the PEG4 increment |
| Conditions | Class-level inference based on known PEG chain geometry; actual end-to-end distance depends on solvent and conformation |
Why This Matters
For procurement, this quantifiable length difference directly impacts experimental design; selecting the correct PEG repeat number is essential for establishing robust structure-activity relationships (SAR) in PROTAC optimization campaigns.
- [1] BOC Sciences. (n.d.). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. View Source
- [2] Sinopeg. (2026). How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? Sinopeg Blog. View Source
